2-(2-chloro-4-fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c1-25-17-9-13(21)4-5-14(17)16-6-7-18(24)23(22-16)10-11-2-3-12(20)8-15(11)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFOPJHIQNNCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-4-fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following formula:
This compound features a pyridazine core substituted with various functional groups, which contribute to its biological activity. The presence of halogen atoms (chlorine and fluorine) and a methoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that pyridazine derivatives exhibit significant anticancer properties. For instance, a related compound showed high growth inhibition against various cancer cell lines in the NCI-60 panel, indicating that similar derivatives may possess comparable activity .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | A549 (Lung) | 0.5 | JNK1 Inhibition |
| 9e | MCF7 (Breast) | 0.7 | Apoptosis Induction |
| 9e | HepG2 (Liver) | 0.6 | Cell Cycle Arrest |
Enzyme Inhibition
The compound is hypothesized to interact with various enzymes involved in cancer progression. Specifically, it may inhibit JNK1 , a crucial player in cell signaling pathways that regulate apoptosis and proliferation . The inhibition of such pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
The mechanism by which This compound exerts its effects involves several biochemical pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to cell cycle arrest.
- Induction of Apoptosis : By modulating apoptotic pathways, the compound can promote programmed cell death in malignant cells.
- Targeting Specific Kinases : It is likely that this compound inhibits specific kinases involved in signaling pathways critical for cancer cell survival.
Study on Anticancer Efficacy
A study conducted on a series of pyridazine derivatives, including the target compound, revealed promising results in vitro. The derivatives were tested against multiple cancer cell lines, showing varying degrees of antiproliferative activity. The most effective compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties, but comprehensive toxicity assessments are necessary to establish safety profiles for clinical applications.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and biological activities of the target compound with analogs:
Key Observations :
- Fluorine Substitution: The target compound’s dual fluorine atoms (on both benzyl and phenyl groups) may enhance metabolic stability and binding affinity compared to non-fluorinated analogs like 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one .
- Methoxy Group : The 2-methoxy substituent in the target compound and ’s analog improves solubility, a critical factor in bioavailability.
Pharmacological Activity Comparison
Anti-inflammatory and Analgesic Effects
- Target Compound : Hypothesized to inhibit cyclooxygenase (COX) or cytokine pathways due to structural similarity to 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one, which showed COX-2 inhibition .
- 6-(4-Chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one : Demonstrated 40% reduction in inflammation in murine models at 10 mg/kg .
Antimicrobial Activity
- 5-Chloro-6-phenylpyridazin-3(2H)-one : Exhibited MIC values of 8 µg/mL against Candida albicans .
- Target Compound : The additional fluorine atoms may enhance penetration through microbial membranes, though experimental data are pending.
Anticonvulsant Potential
- 6-Aryl-4,5-dihydropyridazinones: Derivatives like 6-(4-Cl-phenyl)-4-arylidenepyridazinones showed 80% protection against INH-induced convulsions at 50 mg/kg . The target compound’s dihydro analogs could share this activity.
Unique Advantages of the Target Compound
Dual Fluorination: The 2-chloro-4-fluorobenzyl and 4-fluoro-2-methoxyphenyl groups synergize to improve metabolic stability and target binding compared to mono-fluorinated analogs.
Balanced Lipophilicity : Calculated logP values (estimated 3.2) suggest optimal membrane permeability, addressing limitations of highly polar analogs like 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one .
Q & A
Q. What are the optimal synthetic routes for 2-(2-chloro-4-fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization. Key steps include:
- Coupling reactions : Use 2-chloro-4-fluorobenzyl chloride and 4-fluoro-2-methoxyphenyl precursors under reflux in ethanol or dimethylformamide (DMF) as solvents .
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol improves purity (>95% by HPLC) .
Critical Parameters : Monitor temperature (70–90°C), pH (neutral to slightly basic), and reaction time (12–24 hours) to minimize side products like dehalogenated byproducts .
Q. How can the molecular structure and purity of this compound be rigorously characterized?
Methodological Answer:
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (314.74 g/mol) and isotopic patterns for Cl/F .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between pyridazinone and benzyl groups) using single-crystal diffraction .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, methoxy group position) influence the compound’s biological activity and selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Halogen Effects : Compare activity with analogs lacking Cl/F (e.g., replace 4-fluoro with H). Reduced antimicrobial potency in Cl-deficient analogs suggests halogen bonding is critical for target engagement .
- Methoxy Position : Synthesize derivatives with methoxy at C3 instead of C2 (4-fluoro-3-methoxyphenyl). Test in enzyme inhibition assays (e.g., COX-2) to evaluate steric effects .
- In Silico Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs. Validate with MD simulations to assess binding stability .
Q. What experimental strategies can resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify degradation pathways (e.g., CYP450-mediated oxidation of methoxy groups) .
- Solubility Optimization : Use co-solvents (PEG-400) or nanoformulation to enhance bioavailability if low aqueous solubility (<0.1 mg/mL) is observed .
- Dose-Response Refinement : Conduct PK/PD modeling in rodent models to align dosing regimens with target exposure levels .
Q. How can computational methods predict the compound’s reactivity in novel chemical transformations (e.g., photochemical or electrochemical modifications)?
Methodological Answer:
- DFT Calculations : Optimize ground-state geometry (Gaussian 16, B3LYP/6-31G*) to predict sites for electrophilic attack (e.g., pyridazinone C4 position) .
- Reaction Pathway Simulation : Use Schrödinger’s Jaguar to model radical intermediates in UV-induced C-F bond cleavage .
- Experimental Validation : Perform controlled photolysis (λ = 254 nm) and analyze products via LC-MS to confirm computational predictions .
Q. What are the best practices for designing assays to study the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Identification :
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis or inflammation) .
- Functional Assays :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
